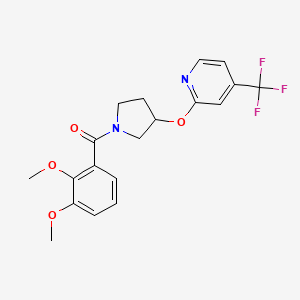

(2,3-Dimethoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

The compound “(2,3-Dimethoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” features a pyrrolidine core substituted at the 3-position with a 4-(trifluoromethyl)pyridin-2-yloxy group and a 2,3-dimethoxyphenyl methanone moiety. This structure combines electron-donating methoxy groups with the electron-withdrawing trifluoromethyl group, balancing lipophilicity and metabolic stability. The pyrrolidine ring provides conformational flexibility, while the pyridine and aromatic methanone groups may enhance binding to biological targets, such as enzymes or receptors involved in neurological or oncological pathways .

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O4/c1-26-15-5-3-4-14(17(15)27-2)18(25)24-9-7-13(11-24)28-16-10-12(6-8-23-16)19(20,21)22/h3-6,8,10,13H,7,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCJKUWOALMOFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the use of environmentally benign reagents and solvents would be prioritized to ensure sustainable production practices.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the pyrrolidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would be optimized based on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.

Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.

Industry: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2,3-Dimethoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the compound’s mode of action.

Comparison with Similar Compounds

Table 1: Key Features of Comparable Compounds

Key Observations:

Pyrrolidine vs. Pyrrolidine-2,3-dione :

- The target compound’s pyrrolidin-1-yl core lacks the electron-deficient dione system seen in ’s compound, which may reduce electrophilic reactivity but improve metabolic stability .

- The 2,3-dimethoxyphenyl group in the target compound contrasts with ’s nitro-substituted aryl group, shifting electronic effects from electron-withdrawing to electron-donating .

Trifluoromethylpyridine vs. Trifluoromethylphenyl: The target’s pyridine ring (vs.

Synthetic Complexity: ’s nucleoside analog requires protective groups and multi-step stereochemical control, whereas the target compound’s synthesis likely involves simpler coupling reactions (e.g., Mitsunobu or nucleophilic substitution) .

Structural Determination and Computational Insights

While direct data on the target compound’s crystallography are unavailable, highlights the use of SHELX software for small-molecule refinement. Similar pyrrolidine derivatives (e.g., ’s dione) likely employ SHELXL for structural validation, ensuring accuracy in bond lengths and angles . Computational modeling could further predict the target compound’s conformational preferences and binding modes relative to ’s nucleoside analog .

Biological Activity

The compound (2,3-Dimethoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule notable for its diverse biological activities. This article synthesizes current research findings, including synthetic methods, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 396.36 g/mol. The structure incorporates a dimethoxyphenyl group, a trifluoromethyl-substituted pyridine, and a pyrrolidine ring, which contribute to its unique biological properties.

Synthetic Routes

The synthesis of this compound typically employs methods such as:

- Suzuki–Miyaura coupling : A transition metal-catalyzed reaction facilitating carbon–carbon bond formation.

- Oxidation and Reduction : The compound can undergo various chemical transformations to modify functional groups, enhancing its biological profile.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. In vitro assays demonstrated that it significantly reduced the viability of various cancer cell lines while sparing non-tumorigenic cells. For instance:

- Case Study : In a study involving murine liver cell lines, the compound showed potent growth inhibition at concentrations as low as 10 µM, with no adverse effects on healthy cells .

The biological activity may be attributed to its interaction with specific molecular targets:

- Signal Transduction Modulation : The compound appears to affect key signaling pathways involved in cell growth and apoptosis. It may bind to receptors or enzymes that regulate these pathways, leading to altered cellular responses .

Data Tables

| Biological Activity | Effect | Cell Line Tested | Concentration (µM) |

|---|---|---|---|

| Anticancer | Growth inhibition | Murine liver cells | 10 |

| Cell motility | Inhibition | Various cancer lines | 10 |

Comparative Analysis with Similar Compounds

Similar compounds with analogous structures have been studied for their biological effects. Notably:

- (2,3-Dimethoxyphenyl)(3-(4-(trifluoromethyl)pyridin-2-yl)thio)pyrrolidin-1-yl)methanone : Exhibits similar anticancer properties but may differ in potency due to structural variations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.